![molecular formula C19H11Cl2N3O5 B250645 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide, also known as DBF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBF is a member of the benzoxazole family and has been synthesized using different methods.
作用机制
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors. In anticancer studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antitubercular studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. In antimalarial studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the enzyme falcipain-2. In anti-inflammatory studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to have various biochemical and physiological effects. In anticancer studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antitubercular studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. In antimalarial studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the digestion of hemoglobin. In anti-inflammatory studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
实验室实验的优点和局限性
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its fluorescent properties, which make it useful in fluorescence-based assays. One limitation is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide. One direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the optimization of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide's properties for specific applications, such as improving its solubility or fluorescence intensity. Another direction is the exploration of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide's potential as a therapeutic agent for various diseases, including cancer, tuberculosis, and malaria. Finally, the development of new derivatives and analogs of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide could lead to the discovery of compounds with even greater potency and selectivity.
合成方法
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been synthesized using different methods, including a one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a base and a catalyst. Microwave-assisted synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a solvent and a catalyst under microwave irradiation. Solvent-free synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the absence of a solvent and a catalyst.
科学研究应用
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as an anticancer agent, antitubercular agent, and antimalarial agent. In pharmacology, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as an anti-inflammatory agent, antipyretic agent, and analgesic agent. In biochemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as a fluorescent probe for DNA detection and a metal ion sensor.
属性
分子式 |
C19H11Cl2N3O5 |
|---|---|
分子量 |
432.2 g/mol |
IUPAC 名称 |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O5/c1-9-2-3-10(19-23-14-8-11(20)7-12(21)17(14)29-19)6-13(9)22-18(25)15-4-5-16(28-15)24(26)27/h2-8H,1H3,(H,22,25) |
InChI 键 |
OWCNVQDOYNJYRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



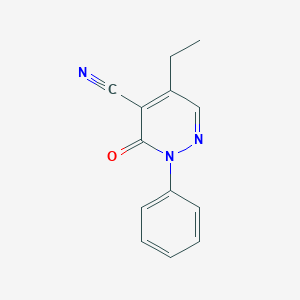
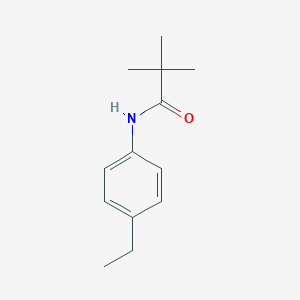
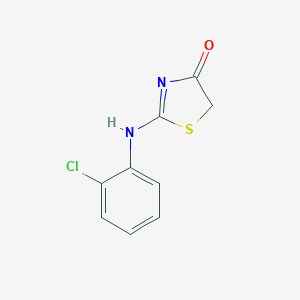
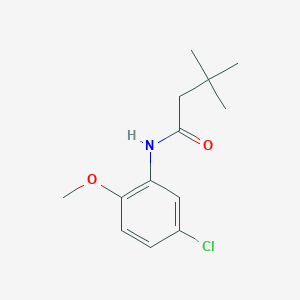

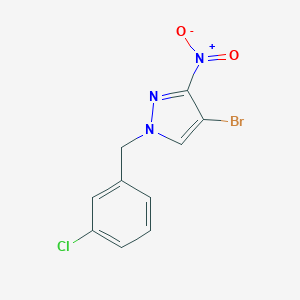


![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
